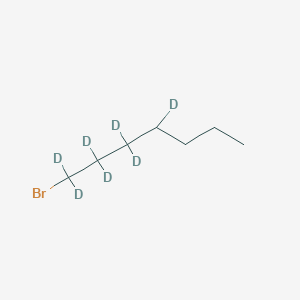
1-Bromoheptane-5,5,6,6,7,7,7-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoheptane-5,5,6,6,7,7,7-d7 is a deuterated alkyl halide, where seven hydrogen atoms in heptane are replaced by deuterium atoms, and one bromine atom is attached to the first carbon. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 can be synthesized through the bromination of heptadeuterioheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of deuterated starting materials is essential, which can be obtained through isotopic exchange reactions or from commercial suppliers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form deuterated alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form deuterated alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic Substitution: Deuterated alcohols, nitriles, and amines.
Elimination Reactions: Deuterated alkenes.
Oxidation and Reduction: Deuterated alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromoheptane-5,5,6,6,7,7,7-d7 is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and tracer experiments to understand reaction pathways and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: As a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: In the production of specialty chemicals and materials where isotopic labeling is required.
Wirkmechanismus
The mechanism of action of 1-Bromoheptane-5,5,6,6,7,7,7-d7 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The presence of deuterium atoms can influence the reaction kinetics due to the isotope effect, where the bond strength and vibrational frequencies differ from those of hydrogen.
Vergleich Mit ähnlichen Verbindungen
1-Bromoheptane: The non-deuterated analog of 1-Bromoheptane-5,5,6,6,7,7,7-d7.
1-Chloro-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with chlorine instead of bromine.
1-Iodo-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with iodine instead of bromine.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FKODDHCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














